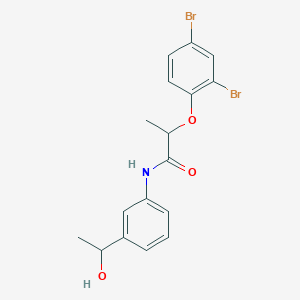
2-(1-naphthyl)-N-(2-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthyl)-N-(2-phenoxyphenyl)acetamide, commonly known as NPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPPA belongs to the class of organic compounds known as acetanilides, which are widely used as analgesics and antipyretics. In recent years, NPPA has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of NPPA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, NPPA reduces the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
NPPA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. In addition, NPPA has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
NPPA possesses several advantages as a research tool. It is readily available and relatively inexpensive compared to other compounds with similar pharmacological properties. Moreover, it has been extensively studied in various preclinical models, making it a well-established research tool. However, NPPA also has certain limitations. It exhibits poor solubility in water, which limits its use in aqueous-based assays. In addition, it may exhibit off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
The potential therapeutic applications of NPPA are vast and varied. Further research is needed to fully understand the mechanism of action of NPPA and its potential therapeutic applications. Future studies should focus on elucidating the molecular targets of NPPA and its effects on various signaling pathways. In addition, the development of novel analogs of NPPA with improved pharmacological properties may provide new avenues for the treatment of various disease conditions.
合成法
The synthesis of NPPA involves the reaction of 2-naphthylamine and 2-phenoxybenzoic acid in the presence of acetic anhydride and concentrated sulfuric acid. The reaction proceeds via an acylation mechanism, where the acetyl group from acetic anhydride is transferred to the amine group of 2-naphthylamine. The resulting intermediate is then coupled with 2-phenoxybenzoic acid to form NPPA. The final product is obtained by recrystallization from an appropriate solvent.
科学的研究の応用
NPPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. In addition, NPPA has also been investigated for its anticancer properties and has shown promising results in various preclinical studies.
特性
分子式 |
C24H19NO2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-naphthalen-1-yl-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO2/c26-24(17-19-11-8-10-18-9-4-5-14-21(18)19)25-22-15-6-7-16-23(22)27-20-12-2-1-3-13-20/h1-16H,17H2,(H,25,26) |
InChIキー |
AUDJFRKYULHTKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)